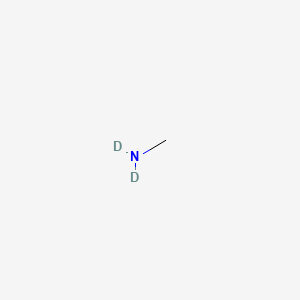

Methylamine-N,N-d2

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

N,N-dideuteriomethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N/c1-2/h2H2,1H3/i/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVYZALUXZFZLV-ZSJDYOACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933209 | |

| Record name | Methan(~2~H_2_)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

33.070 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2614-35-9, 14779-52-3 | |

| Record name | Methylamine-N,N-d2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002614359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl(2H3)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methan(~2~H_2_)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Isotopic Substitution in Mechanistic Elucidation

The replacement of protium (B1232500) (¹H) with deuterium (B1214612) (²H) at the nitrogen atom in methylamine (B109427) leads to Methylamine-N,N-d2. This substitution is instrumental in elucidating reaction mechanisms through the kinetic isotope effect (KIE). unam.mx The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. unam.mx

The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. unam.mx Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate compared to its protiated counterpart. unam.mx By measuring and analyzing these rate differences, chemists can deduce whether a specific C-H bond is broken in the rate-determining step of a reaction. This information is crucial for distinguishing between proposed reaction pathways, such as concerted or stepwise mechanisms. icm.edu.pl For instance, in elimination reactions, a large primary KIE upon deuteration of a C-H bond involved in the elimination provides strong evidence for a mechanism where this bond is broken in the slowest step. cdnsciencepub.com

Furthermore, secondary isotope effects, which arise from isotopic substitution at a position not directly involved in bond breaking, can provide valuable information about the transition state structure. nih.gov These effects, though smaller than primary KIEs, can reveal changes in hybridization or the steric environment around the reaction center. unam.mx

Overview of Methylamine N,n D2 As a Model System in Chemical Physics

Methylamine-N,N-d2 serves as an excellent model system for fundamental studies in chemical physics, particularly in the fields of spectroscopy and molecular dynamics. Its relative simplicity allows for high-resolution spectroscopic measurements and detailed theoretical calculations, providing a powerful synergy for understanding complex intramolecular motions.

Spectroscopic studies of this compound, often in the gas phase or isolated in inert matrices, have provided a wealth of information about its rotational and vibrational energy levels. capes.gov.braip.org Infrared and Raman spectroscopy are key techniques used to probe the vibrational modes of the molecule. capes.gov.br The substitution of hydrogen with deuterium (B1214612) significantly alters the vibrational frequencies of the N-D bonds compared to the N-H bonds in normal methylamine (B109427), aiding in the assignment of specific vibrational modes. capes.gov.brresearchgate.net For example, the fundamental frequencies of the amino-wagging and CH3-rocking modes of CH3ND2+ in its ground electronic state have been determined to be 573 cm⁻¹ and 1024 cm⁻¹, respectively. aip.org

One of the most fascinating aspects of methylamine's structure is the internal rotation of the methyl group (CH3) relative to the amino group (ND2) around the C-N bond. aip.orgaanda.org This large-amplitude motion, known as torsion, is highly sensitive to the molecular environment and isotopic substitution. Studies on this compound have been crucial in characterizing the potential energy barrier hindering this internal rotation. aip.orgresearchgate.net For instance, the torsional barrier in the ground electronic state of CH3ND2 has been accurately determined, and it has been observed to increase upon vibrational excitation of the ND2 wagging mode, indicating coupling between these motions. researchgate.netresearchgate.net

Scope and Research Trajectories for Methylamine N,n D2

Deuterium (B1214612) Incorporation Strategies

The introduction of deuterium into an amine can be achieved at different positions, but for this compound, the focus is on the nitrogen-bound hydrogens.

N-Deuteration Pathways

N-deuteration involves the exchange of protons on the nitrogen atom of an amine with deuterium. This is often achieved through hydrogen-deuterium (H/D) exchange reactions. A common and straightforward method for N-deuteration is the use of a deuterium source like deuterium oxide (D₂O). ispc-conference.orgrsc.org The process relies on the principle of mass action, where exposing the amine to an atmosphere saturated with D₂O vapor leads to the replacement of hydrogen atoms on heteroatoms like nitrogen with deuterium. ispc-conference.org

Primary amines (-NH₂) can be converted to their deuterated counterparts (-ND₂) through this exchange. ispc-conference.org Studies have shown that primary amines facilitate a greater extent of H/D exchange compared to secondary or tertiary amines. nih.gov This suggests that amines themselves can act as deuterating agents after they have been exchanged with D₂O. nih.gov

Selective Deuteration at the Amine Moiety

Achieving selective deuteration at the amine moiety is crucial to avoid unintended isotopic labeling at other positions in the molecule. For a simple molecule like methylamine, the primary focus is on the N-H bonds. However, in more complex amines, methods that specifically target the amine group are necessary.

One approach involves the reduction of a suitable precursor. For instance, deuterated nitromethane (B149229) can be reduced to form deuterated methylamine. google.comgoogleapis.com The deuterated nitromethane itself can be synthesized by reacting nitromethane with deuterium water in the presence of a base and a phase transfer catalyst. google.comgoogleapis.comepo.org This multi-step approach allows for the specific introduction of deuterium into the methyl group, which is then converted to the amine.

Another strategy for selective deuteration is the use of catalytic systems. Ruthenium complexes, for example, have been shown to catalyze the α-selective deuteration of primary and secondary amines using D₂O as the deuterium source. acs.org While this particular method targets the carbon adjacent to the nitrogen, it highlights the potential of catalytic approaches to control the position of deuterium incorporation.

Reaction Conditions and Catalysis in Deuterated Methylamine Synthesis

The conditions and catalysts employed play a critical role in the efficiency and selectivity of deuterated amine synthesis.

For the synthesis of deuterated methylamine from deuterated nitromethane, the reduction step can be carried out using reducing agents like zinc powder, magnesium powder, iron, or nickel in an inert solvent. googleapis.comepo.org Alternatively, catalytic hydrogenation can be employed. googleapis.comepo.org

In the context of direct H/D exchange, the reaction can be facilitated by catalysts. For example, platinum on carbon (Pt/C) has been used to catalyze the H/D exchange in arylamines using D₂O, achieving high levels of deuterium incorporation at moderate temperatures (e.g., 80 °C). mdpi.com While this is applied to aryl amines, it demonstrates the principle of using heterogeneous catalysts for deuteration.

More advanced methods involve organophotocatalysis. A recently developed method utilizes visible light and an organophotocatalyst in combination with a thiol hydrogen atom transfer (HAT) catalyst to achieve the α-deuteration of primary amines with D₂O as the deuterium source. nih.govrsc.org This approach is noted for its mild reaction conditions and high selectivity. nih.govrsc.org The proposed mechanism involves the generation of an α-amino radical, which then undergoes H/D exchange. rsc.org

The choice of solvent and base is also important. Inert solvents such as dichloromethane, acetonitrile, or tetrahydrofuran (B95107) are often used. google.com Bases like sodium hydride, potassium carbonate, or deuterated sodium hydroxide (B78521) can be used to facilitate the initial deuteration of the precursor, such as nitromethane. googleapis.comepo.org

Purification and Isotopic Enrichment Assessment

After synthesis, the deuterated amine must be purified and its isotopic enrichment determined.

Purification can be achieved through standard laboratory techniques. For example, if the deuterated methylamine is synthesized as a salt, such as the hydrochloride salt, it can be purified by recrystallization. mdpi.com Column chromatography is another common method for purifying the final product. google.com

Assessing the isotopic enrichment is a critical final step. This is typically accomplished using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy: ¹H NMR can be used to determine the degree of deuteration by comparing the integration of the remaining proton signals to a non-deuterated internal standard. rsc.orgrsc.org The disappearance or reduction of a signal corresponding to a specific proton indicates successful deuterium incorporation at that site.

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic enrichment. rsc.org By analyzing the mass-to-charge ratio (m/z) of the molecule, the presence of deuterium atoms can be confirmed, and the percentage of isotopic purity can be calculated by comparing the intensities of the isotopic ions. rsc.orgresearchgate.net

A combination of both NMR and HR-MS provides a comprehensive evaluation of both the structural integrity and the isotopic enrichment of the synthesized deuterated compound. rsc.org

Below is a table summarizing various synthetic approaches for deuterated amines and their key features.

| Method | Deuterium Source | Catalyst/Reagent | Key Features | Reference(s) |

| H/D Exchange | D₂O | None (vapor) | Simple method for N-deuteration. | ispc-conference.org |

| Reduction of Deuterated Nitromethane | - | Zinc, Iron, or Nickel powder | Multi-step but specific for methyl-deuteration. | google.comgoogleapis.comepo.org |

| Catalytic H/D Exchange | D₂O | Pt/C | Effective for arylamines at moderate temperatures. | mdpi.com |

| Organophotocatalysis | D₂O | Organophotocatalyst + Thiol HAT catalyst | Mild conditions, high regio- and chemoselectivity for α-deuteration. | nih.govrsc.org |

| Ruthenium Catalysis | D₂O | Ruthenium complex | Selective α-deuteration of amines. | acs.org |

Rovibrational Spectroscopy and Internal Motions

The rovibrational energy level structure of this compound (CH₃ND₂) provides a detailed window into the complex interplay of its internal motions. Spectroscopic techniques have been instrumental in characterizing these dynamics, particularly the amino wagging, methyl rocking, and internal torsional motions.

Resonance-Enhanced Two-Photon Ionization (R2PI) spectroscopy is a highly sensitive and selective technique used to investigate the rovibrational structures of molecules. hhu.de In the case of methylamine and its isotopologues, (1+1) R2PI has been employed to study the predissociative à states. researchgate.netaip.org This method involves the absorption of a first photon to excite the molecule to an intermediate electronic state, followed by the absorption of a second photon to ionize it. hhu.de By scanning the wavelength of the excitation laser and detecting the resulting ions, a detailed spectrum of the intermediate state can be obtained. hhu.deresearchgate.net

The R2PI spectra of CH₃ND₂ reveal that the amino wagging (ν₉) and methyl rocking (ν₇) modes are optically active. researchgate.netkaist.ac.kr These Franck-Condon active modes are prominent in the vibrational progressions observed in the electronic spectrum. The fundamental frequency for the amino wagging mode in the à state of CH₃ND₂ is 487 cm⁻¹, while the methyl rocking mode has a fundamental frequency of 1012 cm⁻¹. researchgate.net In the cationic ground state (D₀), these frequencies are 573 cm⁻¹ for the amino wagging and 1024 cm⁻¹ for the methyl rocking mode, respectively. aip.org

The analysis of these vibrational modes provides insight into the geometry and potential energy surface of the molecule in its excited states. kaist.ac.kr For instance, the significant change in the amino wagging frequency upon excitation and ionization reflects changes in the planarity of the amino group. researchgate.netaip.org

Table 1: Fundamental Frequencies of Amino Wagging and Methyl Rocking Modes for Methylamine Isotopologues

| Isotopologue | State | Amino Wagging (cm⁻¹) | Methyl Rocking (cm⁻¹) |

|---|---|---|---|

| CH₃NH₂ | Ã | 636 researchgate.net | 1008 researchgate.net |

| CH₃ND₂ | Ã | 487 researchgate.net | 1012 researchgate.net |

| CH₃NH₂⁺ | D₀ | 738 aip.org | 1013 aip.org |

| CH₃ND₂⁺ | D₀ | 573 aip.org | 1024 aip.org |

A key feature of methylamine's structure is the internal rotation of the methyl group (CH₃) relative to the amino group (ND₂). In the à electronic state of CH₃ND₂, the methyl group rotates almost freely about the C-N bond. researchgate.net This near-free rotation is characterized by a very low torsional barrier. At the zero-point vibrational level of the à state, this barrier has been accurately determined to be 5.0 ± 0.5 cm⁻¹. researchgate.netdntb.gov.ua

Interestingly, this torsional barrier is not constant and exhibits coupling with other vibrational modes. researchgate.net When the amino wagging mode is excited (v(ND₂-wag)=1), the torsional barrier increases significantly to 19.0 ± 0.5 cm⁻¹. researchgate.netdntb.gov.ua This mode coupling indicates a change in the potential energy surface for internal rotation upon vibrational excitation. In the cationic ground state (D₀), the torsional barrier in CH₃ND₂⁺ is even higher, determined to be 25 ± 5 cm⁻¹ at the origin and increasing to 34 ± 5 cm⁻¹ at the first ND₂-wagging band. aip.org

Table 2: Torsional Barriers in CH₃ND₂

| State | Vibrational Level | Torsional Barrier (cm⁻¹) |

|---|---|---|

| Ã | Zero-point | 5.0 ± 0.5 researchgate.netdntb.gov.ua |

| Ã | v(ND₂-wag)=1 | 19.0 ± 0.5 researchgate.net |

| D₀ | Origin | 25 ± 5 aip.org |

| D₀ | v(ND₂-wag)=1 | 34 ± 5 aip.org |

Far-infrared (FIR) and millimeter-wave (MMW) spectroscopy are powerful tools for studying the rotational transitions and large-amplitude motions in molecules like methylamine. aanda.orgresearchgate.net These techniques provide highly precise measurements of rotational constants and the fine details of the torsional and inversional splittings in the ground vibrational state.

For the main isotopologue, CH₃NH₂, extensive studies have been carried out, with measurements extending up to 2.6 THz. aanda.org This has allowed for a detailed analysis of the rotational spectrum, which is complicated by the internal rotation of the methyl group and the inversion of the amino group. aanda.org Similar high-resolution studies have been performed on the ¹³C isotopologue, ¹³CH₃NH₂. aanda.org While specific, detailed FIR and MMW studies focusing solely on CH₃ND₂ are less commonly reported in the provided context, the methodologies applied to other isotopologues are directly applicable. aanda.orgaanda.org The data from such studies on CH₃NH₂ and ¹³CH₃NH₂ provide the foundation for understanding the rotational and torsional energy level structure, which is essential for interpreting the spectra of CH₃ND₂. aanda.orgaanda.org

Ultraviolet Photodissociation Dynamics

The absorption of ultraviolet (UV) light by this compound can lead to the cleavage of chemical bonds. The dynamics of these photodissociation processes, particularly the fission of N-H and N-D bonds, have been a subject of detailed investigation.

Following UV excitation, methylamine can dissociate through several channels, including N-H, N-D, and C-N bond fission. researchgate.netosti.gov In CH₃ND₂, the focus is often on the competition between N-H and N-D bond cleavage. However, since both amino hydrogens are deuterated, the primary dissociation channel investigated is N-D bond fission. researchgate.net

Studies on the photodissociation of methylamines have revealed the existence of two distinct pathways for hydrogen/deuterium atom elimination. researchgate.netresearchgate.net These pathways result in two different velocity components for the ejected D atoms: a "fast" component and a "slow" component. The fast D atoms are associated with a direct dissociation mechanism, while the slow D atoms are thought to arise from a more indirect process, possibly involving internal conversion to the ground electronic state before dissociation. researchgate.net

In CH₃ND₂, the promotion of molecules to specific, spectrally-resolved rovibronic states on the excited S₁ potential energy surface, coupled with sensitive D photofragment probing, has allowed for the detailed study of the N-D bond fission dynamics. researchgate.net The branching ratio between the fast and slow D photofragments, as well as the internal energies of the resulting CH₃ND radical, show anomalies that are correlated with the specific rovibronic state initially excited. researchgate.net This indicates that the dissociation dynamics are mode-specific and can be influenced by the initial vibrational and rotational state of the molecule. researchgate.netresearchgate.net The large isotope effect observed in the lifetimes of the excited states of CH₃NH₂ versus CH₃ND₂ strongly suggests that the primary dissociation channel involves tunneling through a reaction barrier, a process that is significantly slower for the heavier deuterium atom. researchgate.net

C-N and C-H Bond Cleavage Pathways

The photodissociation of methylamine and its isotopologues, such as this compound (CH₃ND₂), involves multiple bond cleavage pathways, including the fission of C-N, C-H, and N-H (or N-D) bonds. csic.esnih.govresearchgate.net Upon excitation to the first electronically excited state (S₁), the molecule can undergo dissociation through various mechanisms. csic.esnih.govresearchgate.net

Regarding C-H bond cleavage , this pathway is generally considered a minor channel compared to N-H (or N-D) fission, especially at lower excitation energies. rsc.org However, it has been identified as one of the possible dissociation channels. csic.es The dynamics of C-H versus N-H cleavage are influenced by the initial vibrational state and the topography of the potential energy surfaces. aip.org Isotopic substitution on the methyl group (e.g., in CD₃NH₂) has shown little effect on the excited state lifetime, suggesting that the primary dephasing channel is N-H(D) dissociation rather than C-H(D) dissociation. psu.edu

The branching between these different bond cleavage pathways is highly dependent on the excitation energy and the specific vibrational mode excited. nih.govresearchgate.netaip.org The presence of conical intersections, where potential energy surfaces of different electronic states cross, plays a crucial role in directing the dissociation dynamics towards one pathway over another. csic.esaip.orgpsu.eduacs.org

H₂ Elimination Mechanisms

The elimination of molecular hydrogen (H₂) is another recognized dissociation channel in the photochemistry of methylamine. csic.esewha.ac.kr This process can occur from both the amino and methyl groups. rsc.org Theoretical calculations on the methylamine cation (CH₃NH₂⁺) suggest that direct H₂ loss can proceed via the formation of CH₂NH⁺ + H₂. ewha.ac.kr In studies of the photodissociation of methylamine cation, the H₂ loss channel exhibits a significant translational energy release, indicating a barrier in the exit channel. ewha.ac.kr

For neutral methylamine, H₂ elimination is one of several competing decay pathways following UV excitation. csic.es The mechanism is thought to involve internal conversion to the ground electronic state where vibrationally "hot" molecules can rearrange and eliminate H₂. ewha.ac.kr The specific intermediates and transition states involved in H₂ elimination from CH₃ND₂ are not extensively detailed in the provided search results, but the general principles derived from CH₃NH₂ and its cation are applicable. The process is a complex rearrangement reaction on the potential energy surface, competing with the more direct bond fission channels like N–D and C–N cleavage.

Time-Dependent Quantum Wave-Packet Dynamics

Time-dependent quantum wave-packet dynamics is a powerful theoretical tool for investigating the photodissociation of molecules like methylamine and its deuterated isotopologue, CH₃ND₂. aip.orgnih.govresearchgate.net This method allows for the simulation of the evolution of the molecular system in time after photoexcitation. aip.orgnih.gov

For CH₃ND₂, these calculations have been used to study the role of tunneling through the potential energy barrier in the N-D dissociation channel. aip.orgnih.gov Two-dimensional potential energy surfaces (PESs) representing the N-D stretch and the CND bend have been constructed using high-level ab initio methods. aip.orgnih.gov The time-dependent Schrödinger equation is then solved to follow the propagation of the wave packet, which represents the state of the molecule. aip.orgnih.gov

These simulations show that the decay of the initially excited wave packet into resonant vibrational states on the first excited electronic PES is a key feature of the dynamics. aip.orgnih.gov The timescale for this decay and for tunneling is found to be slower for the D atom in CH₃ND₂ compared to the H atom in CH₃NH₂. aip.orgnih.gov Furthermore, the efficiency of decay into specific resonant states is dependent on the initially excited vibrational state on the ground electronic PES. aip.orgnih.gov This highlights the mode-specific nature of the photodissociation dynamics. The calculations provide detailed insights into how the molecule moves and breaks apart on a femtosecond timescale, complementing experimental observations. aip.orgnih.gov

Conical Intersections and Non-Adiabatic Dynamics

Conical intersections (CIs) are points or seams of degeneracy between electronic potential energy surfaces that play a critical role in the photochemistry of methylamine and CH₃ND₂. csic.esaip.orgpsu.eduacs.org These CIs act as efficient funnels for non-adiabatic transitions, allowing the molecule to switch from the initially excited electronic state (S₁) to another state, typically the ground state (S₀) or another excited state (S₂). nih.govresearchgate.netpsu.edu

In the photodissociation of CH₃ND₂, after excitation to the S₁ state, the molecule's geometry changes, particularly involving a planarization of the C-ND₂ group. aip.orgresearchgate.net This motion facilitates access to a CI. The dynamics at the CI are complex and can lead to several outcomes. aip.orgresearchgate.net

One major pathway involves the N-D bond cleavage. nih.govresearchgate.netpsu.edu The wave packet representing the excited molecule moves along the N-D dissociation coordinate and reaches a CI. psu.edu At this point, the system can bifurcate. acs.org Part of the wave packet may pass through the CI and dissociate on the ground state potential energy surface, leading to products with high internal energy (and thus low translational energy). nih.govresearchgate.netpsu.edu This is often referred to as the "slow" channel. psu.eduacs.org Another part of the wave packet may be coupled to a repulsive S₂ state, leading to rapid dissociation and products with higher translational energy, known as the "fast" channel. nih.govresearchgate.netpsu.edu

The branching ratio between these fast and slow channels is sensitive to the initial vibronic state and the energy difference between the prepared state and the CI. rsc.orgacs.org This sensitivity allows for a degree of control over the reaction outcome by selectively exciting different initial vibrational modes. acs.org The existence of a dynamic resonance, which depends on the initially excited rovibronic state and the evolving vibrational mode during N-D bond elongation, can manipulate the passage through the CI. acs.org

Isotope Effects in Excited State Lifetimes and Dissociation Rates

Deuterium Isotope Effects on Predissociation Lifetimes

A significant deuterium isotope effect is observed in the predissociation lifetimes of methylamine. Specifically, substituting the hydrogen atoms on the amino group with deuterium (as in CH₃ND₂) leads to a substantial increase in the lifetime of the excited state. researchgate.net

For example, the lifetime of the zero-point vibrational level of the à state is approximately 0.38 ps for CH₃NH₂, while for CH₃ND₂, it is significantly longer, around 8.8 ps. researchgate.net This large isotope effect indicates that the primary dissociation channel is the N-H(D) bond fission and that this process occurs via tunneling through a reaction barrier. researchgate.net Because deuterium is heavier than hydrogen, its tunneling rate is much slower, which accounts for the longer lifetime of the excited CH₃ND₂ molecule.

This effect is also observed for excited vibrational states. For instance, the lifetime of the v(ND₂-wag)=2 level in CH₃ND₂(Ã) is about 1.8 ps, which, while shorter than the zero-point lifetime, is still considerably longer than the corresponding lifetimes in CH₃NH₂. researchgate.net The substitution of hydrogen with deuterium in the methyl group (as in CD₃NH₂) has a much smaller effect on the excited state lifetime, further confirming that the dominant dephasing channel is the N-H(D) bond cleavage. psu.edu

| Molecule | Vibrational Level | Lifetime (ps) | Reference |

|---|---|---|---|

| CH₃NH₂ | Zero-point (Origin) | ~0.38 | researchgate.net |

| CH₃ND₂ | Zero-point (Origin) | ~8.8 | researchgate.net |

| CH₃ND₂ | v(ND₂-wag)=2 | ~1.8 | researchgate.net |

Mode Specificity in Vibrational Excitation and Dissociation

The photodissociation dynamics of methylamine and its isotopologues are not just dependent on the total energy but also on how that energy is distributed among the different vibrational modes. This phenomenon is known as mode specificity. researchgate.net

Experimental studies have shown that the predissociation lifetimes and the branching ratios between different dissociation pathways are sensitive to the initially excited vibronic state. nih.govresearchgate.netacs.orgresearchgate.net For example, exciting different numbers of quanta in the amino wagging mode (ν₉) in CH₃NH₂ leads to different branching ratios between the fast and slow H-atom elimination channels. nih.govresearchgate.net This indicates that the memory of the initial vibrational motion is retained during the dissociation process, at least to some extent. psu.edu

In CH₃ND₂, this mode-specific behavior is less pronounced. nih.govresearchgate.net The branching ratio between the fast and slow D-atom fragments is found to be less affected by the initial vibronic state compared to CH₃NH₂. nih.govresearchgate.net This is attributed to the much slower N-D dissociation lifetime (2–10 ps) compared to the N-H dissociation in CH₃NH₂ (0.2–0.3 ps). psu.edu The longer lifetime in CH₃ND₂ allows for more time for intramolecular vibrational energy redistribution (IVR), which tends to erase the memory of the initial state-specific excitation. psu.edu

Computational and Theoretical Investigations of Methylamine N,n D2

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. northwestern.edursdjournal.org These methods solve the Schrödinger equation to provide insights into molecular structure, energy, and spectra. northwestern.edu

Ab Initio Methods for Potential Energy Surfaces (PES)

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. frontiersin.org These methods are used to compute the potential energy surface (PES) of a molecule, which describes the energy of the molecule as a function of its geometry.

High-level ab initio calculations have been employed to explore the low-lying excited states of methylamine (B109427) and its isotopologues, including CH3ND2. researchgate.net The photodissociation dynamics of methylamine have been investigated by constructing adiabatic potential energy surfaces along the dissociating coordinate. psu.edu For instance, the photodissociation of methylamine and methylamine-d2 has been studied, focusing on the N-H and N-D bond fission dynamics. acs.orgresearchgate.net These studies often reveal the presence of conical intersections, which are points where two electronic states become degenerate and play a crucial role in the dissociation dynamics. acs.orgresearchgate.netresearchgate.net The construction of detailed potential energy surfaces in the vicinity of these conical intersections is vital for understanding the H/D isotope substitution effect on the dynamics. psu.edu

One study utilized explicitly correlated coupled cluster theory (CCSD(T)-F12b) to compute a three-dimensional potential energy surface for the main isotopologue of methylamine, which served as a starting point for studying its isotopologues. frontiersin.org Another benchmark study on the F + CH3NH2 reaction employed high-accuracy composite ab initio approaches, including CCSD(T)-F12b with large basis sets and corrections for post-(T) correlation, core correlation, scalar relativistic, and spin-orbit effects, to map the potential energy surface. rsc.org

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. als-journal.comresearchgate.net DFT calculations have been used to investigate the interaction between methylamine and carbon dioxide in the presence of water molecules, simulating the geometries of various complexes. researchgate.net These calculations often employ hybrid functionals like B3LYP with basis sets such as 6-31G(d) and 6-311++G(d,p). researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and electronic spectra. worldscientific.comunibo.it It has been successfully used to determine the electronic transitions of methylamine. researchgate.net For instance, TD-DFT calculations have been performed to study the absorption spectra of methylamine and its ions. researchgate.net The development of TD-DFT has provided a powerful tool for calculating optical properties like dynamic polarizabilities and electronic excitation spectra. worldscientific.com

First-principles molecular dynamics (FPMD) simulations based on dispersion-corrected DFT have been used to investigate the fluctuation dynamics of amine stretching frequencies and hydrogen bonds in methylamine under ambient conditions. nih.gov In these simulations, the instantaneous stretching frequencies of the amine groups were obtained by applying a wavelet transform to the trajectory. nih.gov

Multi-Reference Ab Initio Approaches (CASSCF, MRSDCI)

For systems with significant multi-reference character, such as molecules in excited states or during bond breaking, single-reference methods like DFT and standard coupled cluster theory may not be adequate. Multi-reference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Singles and Doubles Configuration Interaction (MRSDCI), are required in these cases. ucl.ac.uk

The threshold photochemistry of methylamine has been examined using CASSCF and MRSDCI wave functions to study its dissociation along N-H, C-N, and C-H rupture channels. acs.orgresearchgate.net These calculations have shown that excitation of a nitrogen lone pair electron to a Rydberg 3s orbital leads to an excited state that can decompose via these pathways. acs.orgresearchgate.net In the cases of N-H and C-N rupture, the excited state and ground state surfaces cross, forming a conical intersection. acs.orgresearchgate.net CASSCF calculations have also been used in conjunction with many-body perturbation theory to investigate the excited electronic states of methylamine. researchgate.net

Modeling of Molecular Dynamics and Internal Motions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including their internal motions and interactions with their environment. researchgate.netnih.govresearcher.life

Simulation of Hydrogen Bonding Interactions in Solution

Hydrogen bonding plays a crucial role in the chemistry and biology of amines. libretexts.org MD simulations have been used extensively to study the hydrogen bonding interactions of methylamine in aqueous solutions. researchgate.netresearchgate.net Car-Parrinello molecular dynamics (CPMD) simulations of deuterated aqueous solutions of methylamine (CH3ND2 in D2O) have been performed to investigate the structure, dynamics, and vibrational spectra of water molecules in the first solvation shell. researchgate.netcore.ac.uk

These simulations have shown that the hydrogen bond of the type DOD…ND2 is the dominant interaction between the amine group and heavy water. researchgate.netcore.ac.uk The lifetime of this hydrogen bond has been calculated to be longer than that of D2O…D2N and water-water hydrogen bonds. researchgate.netcore.ac.ukresearchgate.net The strength of the H2N···H−O hydrogen bonds in methylamine hydrate (B1144303) clusters has been found to generally increase with the size of the cluster. ustc.edu.cn

| Interaction | Lifetime (ps) | Residence Time (ps) |

|---|---|---|

| DOD···ND2 | 2.6 | 5.72 (water in first solvation shell of ND2) |

| D2O···D2N | 1.1 | |

| Water-Water | - |

Vibrational Spectral Diffusion Analysis

Vibrational spectral diffusion analysis provides insights into the dynamics of molecular environments on timescales ranging from femtoseconds to picoseconds. acs.orgnih.gov This technique has been applied to study the dynamics of hydrogen bonds in methylamine solutions.

In aqueous solutions, the vibrational spectral diffusion of water molecules in the first hydration shell of the amine nitrogen of methylamine exhibits three time scales. core.ac.ukresearchgate.net A very fast relaxation on the order of 90 fs originates from the dynamics of amine-water hydrogen bonds without breaking. core.ac.ukresearchgate.net A slower relaxation of approximately 1.8 ps is due to the breaking of these hydrogen bonds. core.ac.ukresearchgate.net A third, even longer time constant of about 7 ps is associated with the escape dynamics of water molecules from the first hydration shell of the amine group. core.ac.ukresearchgate.net

| System | Short Time Scale (fs) | Intermediate Time Scale (ps) | Long Time Scale (ps) |

|---|---|---|---|

| Pure Methylamine-N,N-d2 (N-D stretch) | ~110 | 1.15 | - |

| Aqueous Methylamine (water in hydration shell) | 90 | ~1.8 | ~7 |

Theoretical Prediction of Spectroscopic Features

The theoretical prediction of spectroscopic features for isotopologues like this compound (CH3ND2) provides invaluable insights into its structure, dynamics, and the intricate interplay of its internal motions. Computational chemistry offers a powerful lens to simulate and interpret experimental spectra, particularly for non-rigid molecules with large-amplitude motions.

Rovibrational Spectra Simulation

Resonance-enhanced two-photon ionization (R2PI) spectroscopy has been a key experimental technique for studying the rovibrational structure of CH3ND2 in its electronically excited (Ã) state. researchgate.net Due to the longer lifetime of the excited state of CH3ND2 compared to its non-deuterated counterpart, its rotational fine structures can be well-resolved, providing a solid basis for comparison with theoretical models. researchgate.netaip.org

Key optically active modes in the spectrum of CH3ND2 are the amino wagging and CH3 rocking modes. researchgate.net The fundamental frequencies for these vibrations have been identified through spectral analysis. Isotopic substitution from CH3NH2 to CH3ND2 provides a clear signature for mode assignment, as the frequencies shift in a predictable manner. The amino-wagging mode frequency, for example, shifts from 636.4 cm⁻¹ in CH3NH2 to 482.6 cm⁻¹ in CH3ND2, in excellent agreement with ab initio calculations. kaist.ac.kr

The following table summarizes key spectroscopic parameters for this compound derived from the simulation of its rovibrational spectra.

| Parameter | Value | State | Comment |

|---|---|---|---|

| Spectral Origin (T₀) | 42035 cm⁻¹ | Ã State | Accurately located from R2PI spectra. kaist.ac.kr |

| ND₂ Wagging Frequency (ν₉) | 487 cm⁻¹ | Ã State | Fundamental frequency of the optically active amino wagging mode. researchgate.net |

| CH₃ Rocking Frequency (ν₇) | 1012 cm⁻¹ | Ã State | Optically active methyl rocking mode. researchgate.net |

| Torsional Barrier (V₃) | 5.0 ± 0.5 cm⁻¹ | Ã State (Zero-point level) | Indicates nearly free rotation of the CH₃ group. researchgate.net |

| Torsional Barrier (V₃) | 19.0 ± 0.5 cm⁻¹ | Ã State (v(ND₂-wag)=1 level) | Increase attributed to wagging-torsional mode coupling. researchgate.netresearchgate.net |

Furthermore, ab initio methods like CCSD(T)-F12 theory have been employed to simulate the far-infrared spectra and determine spectroscopic parameters for the electronic ground state. frontiersin.orgfrontiersin.org These calculations can predict rotational and centrifugal distortion constants, as well as anharmonic fundamental frequencies, providing a comprehensive theoretical dataset for this molecule. frontiersin.org

Tunnelling Barrier Calculations

Quantum tunneling is a significant phenomenon in this compound, influencing both its internal dynamics and photochemical behavior. Theoretical calculations are essential to quantify the barriers to these tunneling processes and understand their impact on the molecule's properties.

Two primary tunneling motions are of interest: the internal rotation of the methyl group and the inversion (or wagging) of the amino group, which are often coupled. frontiersin.org The potential energy surface of methylamine features six equivalent minima, and the molecule can tunnel between them. frontiersin.org Theoretical models, often three-dimensional, are constructed to describe the large-amplitude motions of NH2/ND2 bending and wagging, and CH3 torsion. frontiersin.org

Calculations have shown that the barrier to internal rotation of the methyl group in CH3ND2 is quite low. In the excited à state, the torsional barrier at the zero-point vibrational level was accurately determined to be only 5.0 ± 0.5 cm⁻¹. researchgate.net This low barrier confirms that the methyl group rotates almost freely. Interestingly, this barrier increases significantly to 19.0 ± 0.5 cm⁻¹ when one quantum of the ND2 wagging mode is excited, indicating strong coupling between the torsional and wagging motions. researchgate.netresearchgate.net Matrix isolation studies, combined with normal coordinate analysis, have also been used to calculate barriers to internal rotation from observed torsional frequencies. capes.gov.br

Another critical tunneling process in this compound is associated with its photodissociation. The primary dissociation channel following electronic excitation is the rupture of the N-H (or N-D) bond. researchgate.net This process proceeds via tunneling through a reaction barrier. researchgate.netnih.gov Time-dependent quantum wave-packet dynamics calculations have been performed on two-dimensional potential energy surfaces to investigate this phenomenon. nih.gov These studies show that tunneling and decay to vibrational resonant states are faster for the H atom in CH3NH2 than for the D atom in CH3ND2. nih.gov This large H/D isotope effect on the lifetimes of the excited states (e.g., ~8.8 ps for the zero-point level of CH3ND2(Ã) versus ~0.38 ps for CH3NH2(Ã)) provides strong evidence for the role of tunneling in the N-D bond dissociation. researchgate.netresearchgate.net

The following table presents calculated tunneling barrier heights and related parameters for this compound.

| Tunneling Process | Calculated Barrier Height | Vibrational Level | Method/Comment |

|---|---|---|---|

| CH₃ Torsion | 5.0 ± 0.5 cm⁻¹ | Ã State (v=0) | Determined from analysis of R2PI spectra. researchgate.netresearchgate.net |

| CH₃ Torsion | 19.0 ± 0.5 cm⁻¹ | Ã State (v(ND₂-wag)=1) | Shows strong wagging-torsional coupling. researchgate.netresearchgate.net |

| N-D Photodissociation | Not explicitly stated as a single value | Ã State | Investigated with time-dependent quantum wave-packet dynamics; tunneling rate is significantly slower than for N-H bond in CH₃NH₂. nih.gov |

These computational investigations highlight the non-rigid nature of this compound and the critical role of quantum mechanical tunneling in defining its spectroscopic and dynamic properties.

Kinetic and Mechanistic Studies Involving Deuterated Methylamine

Gas-Phase Reaction Kinetics

The gas-phase reactions of Methylamine-N,N-d2 with various atmospheric radicals and molecules are crucial for understanding its atmospheric lifetime and degradation pathways.

Reactions with Hydroxyl Radicals (OH)

The reaction between methylamine (B109427) and the hydroxyl radical (OH) is a key process in its atmospheric degradation. nih.gov Studies on deuterated methylamine help to elucidate the specific sites of hydrogen abstraction. The reaction can proceed via two main channels: H-abstraction from the methyl group (-CH₃) or H-abstraction from the amino group (-NH₂). frontiersin.org

For the non-deuterated isotopologue, CH₃NH₂, the reaction with OH radicals is fast, and a negative temperature dependence is observed, meaning the reaction rate increases as the temperature decreases. frontiersin.org While specific kinetic data for the reaction of CH₃ND₂ with OH radicals is not extensively available in the provided search results, the study of kinetic isotope effects in similar reactions provides a basis for understanding. For instance, around 25% of the reaction between methylamine and OH radicals occurs at the amino group. nilu.com This suggests that in the reaction of CH₃ND₂ with OH, the abstraction of a deuterium (B1214612) atom from the -ND₂ group would be a significant pathway. Theoretical studies and kinetic modeling are essential to quantify the rate constants and branching ratios for these specific reactions. unimelb.edu.auuio.no

Reactions with Chlorine Atoms (Cl)

The reaction of methylamine with chlorine atoms is another important atmospheric process, particularly in marine environments. ccsnorway.com Studies using different isotopomers of methylamine, including CH₃ND₂, have provided detailed insights into the reaction dynamics. rsc.org

Experiments have shown that the abstraction of a hydrogen or deuterium atom can occur from either the carbon or the nitrogen atom. rsc.org For the reaction of Cl with CH₃ND₂, the primary products are HCl and the CH₂ND₂ radical, resulting from H-abstraction from the methyl group. The mean rotational energy of the HCl product from this specific reaction has been measured. rsc.org

A study by Rudic et al. determined the branching ratios for C-H versus N-H abstraction in CH₃NH₂ and C-D versus N-D abstraction in CD₃ND₂. nilu.comccsnorway.com For CD₃ND₂, the branching ratio for C-D to N-D abstraction was found to be 0.58 to 0.42. nilu.comccsnorway.com This indicates a preference for abstraction from the deuterated methyl group over the deuterated amino group in this specific isotopologue. While this is not the N,N-d2 isotopologue, it highlights the influence of deuteration on reactivity. Further studies focusing specifically on CH₃ND₂ are necessary to determine the precise branching ratio between H-abstraction from the -CH₃ group and D-abstraction from the -ND₂ group. rsc.org

Table 1: Branching Ratios for the Reaction of Chlorine Atoms with Methylamine Isotopologues

| Reactant | Abstraction Sites | Branching Ratio | Reference |

|---|---|---|---|

| CH₃NH₂ | C-H : N-H | 0.48 : 0.52 | nilu.comccsnorway.com |

| CD₃ND₂ | C-D : N-D | 0.58 : 0.42 | nilu.comccsnorway.com |

Reactions with Ozone (O₃)

The reaction of amines with ozone is a potential atmospheric removal pathway. For methylamine, the rate constant for its reaction with O₃ has been determined to be k = (7.4 ± 2.4) x 10⁻²¹ cm³ molecule⁻¹ s⁻¹ at 298 K. nilu.comccsnorway.com This reaction is relatively slow compared to reactions with OH radicals and Cl atoms. nilu.comccsnorway.com

While specific kinetic data for the reaction of this compound with ozone were not found in the provided search results, studies on related amines suggest that the reaction primarily involves the double bond in unsaturated amines or attack at the nitrogen atom in tertiary amines. acs.orgnih.gov For a primary amine like methylamine, the reaction with ozone is less significant than for other amines. nilu.com

Reactions with Methylidyne (CH) Radicals

The reactions of methylidyne (CH) radicals with amines, including methylamine, have been studied to understand their kinetics and mechanisms. capes.gov.brsandia.gov These reactions are generally fast. capes.gov.br

The rate constant for the reaction of CH with non-deuterated methylamine (CH₃NH₂) has been measured and shows a negative temperature dependence, which is consistent with an insertion-elimination mechanism. capes.gov.br The reaction is proposed to proceed via the formation of an excited intermediate that can then eliminate a hydrogen atom. capes.gov.br Studies have shown that the reactivity of CH radicals with N-H bonds is slightly greater than with C-H bonds on a per-bond basis. capes.gov.br

Product detection studies for the reaction of CH with methylamine have identified singly methyl-substituted imine (CH₃N=CH₂) as a product, supporting an addition-elimination mechanism. sandia.govosti.gov While specific kinetic data for the reaction of CH with CH₃ND₂ is not available in the provided results, the established mechanism for the non-deuterated species suggests that both insertion into the N-D and C-H bonds are possible pathways.

Table 2: Arrhenius Parameters for the Reaction of CH Radicals with Methylamine

| Reactant | Rate Constant (k) | Temperature Range (K) | Reference |

|---|---|---|---|

| CH₃NH₂ | (3.1 ± 0.2) × 10⁻¹⁰ exp[(170 ± 30)/T] cm³ s⁻¹ | 297 - 677 | capes.gov.br |

Oxidation and Combustion Chemistry Pathways

The oxidation and combustion of methylamine are complex processes involving numerous elementary reactions. The use of deuterated species like this compound can help unravel the intricate reaction networks.

Detailed Chemical Kinetic Modeling

Detailed chemical kinetic models are essential tools for simulating the oxidation and combustion of fuels like methylamine. osti.gov These models consist of a comprehensive set of elementary reactions and their corresponding rate coefficients. The development and validation of these models rely on both theoretical calculations and experimental data. unimelb.edu.auosti.gov

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is defined as the ratio of the rate constant of a reaction using a light isotopologue (k_L) to that of the same reaction using a heavy isotopologue (k_H), i.e., KIE = k_L / k_H. wikipedia.org Measuring the KIE is a sensitive probe for understanding reaction mechanisms, particularly for identifying rate-determining steps. wikipedia.org

The use of deuterated methylamine has been particularly insightful in the field of enzymology. In studies of the quinoprotein methylamine dehydrogenase (MADH), which catalyzes the oxidation of methylamine, a very large deuterium KIE was observed. nih.gov When CD₃NH₂ was used as the substrate instead of CH₃NH₂, the hydrogen abstraction step exhibited a KIE of 17.2. nih.gov This value is significantly larger than the semi-classical limit of approximately 7, which is predicted based on zero-point energy differences for C-H bond cleavage. nih.gov

This exceptionally large KIE provides strong evidence that the C-H bond cleavage is the rate-determining step in the enzymatic reaction. nih.govnih.gov Furthermore, it indicates that the reaction proceeds via quantum mechanical tunneling, where the hydrogen atom passes through the activation barrier rather than going over it. sci-hub.se Calculations have shown that without tunneling, the KIE would be reduced to 5.9; the computed KIE with tunneling included is 18.3, in close agreement with the experimental value. sci-hub.se Stopped-flow kinetic studies have distinguished the KIEs for different steps: the formation and dissociation of the iminoquinone intermediate showed KIEs of 4.2 and 3.8, respectively, while the subsequent hydrogen abstraction step had the large KIE of 17.2. nih.gov Similar large KIEs have been noted in other amine oxidases, for instance, a KIE of 5.3 was observed for the reaction of methylamine in quinohemoprotein amine dehydrogenase (QHNDH). nih.gov

| Reaction Step | Measured KIE (k_H/k_D) | Significance |

|---|---|---|

| Formation of Iminoquinone Intermediate | 4.2 | Partial rate contribution |

| Dissociation of Iminoquinone Intermediate | 3.8 | Partial rate contribution |

| Hydrogen Abstraction | 17.2 | Rate-determining step, indicates quantum tunneling |

| Steady-State Reaction | 3.0 | Overall effect, masked by other non-KIE sensitive steps |

In reactions with multiple possible pathways, isotopic substitution can help determine the branching ratio—the fraction of reactants that follows each path. The reaction of hydroxyl radicals (•OH) with methylamine is a key process in atmospheric chemistry and can proceed via two main channels: H-abstraction from the methyl group (αC-H) or H-abstraction from the amino group (N-H).

Studies using pulsed laser photolysis-laser-induced fluorescence have determined the branching ratio for the reaction of •OH with methylamine. nih.gov The branching ratio for abstraction from the αC-H position, r(αC-H), was found to be 0.76 ± 0.08 at 298 K. nih.govresearchgate.net This indicates that approximately 76% of the reactions proceed by removing a hydrogen from the carbon atom, while the remaining 24% occur via abstraction from the nitrogen atom.

The validity of these measurements is supported by experiments using N-deuterated amines. For example, the branching ratios for the reaction of •OH with dimethylamine (B145610) and ethylamine (B1201723) were found to be consistent with those from the reaction of the hydroxyl deuteride (B1239839) radical (•OD) with their N-deuterated counterparts, (CH₃)₂ND and CH₃CH₂ND₂. nih.govresearchgate.net For the reaction of •OH with CD₃NH₂, H/D abstraction from the Cα position occurs in 26% of reactions, compared to 37% for CH₃NH₂, with a KIE of 1.86 for this specific pathway. acs.org The major pathway in this case remains the formation of aminyl radicals via abstraction from the NH₂ group. acs.org These results demonstrate the utility of isotopic substitution in quantifying the competition between different reaction channels.

| Amine | Abstraction Site | Branching Ratio (r) |

|---|---|---|

| Methylamine (CH₃NH₂) | αC-H | 0.76 ± 0.08 |

| Dimethylamine ((CH₃)₂NH) | αC-H | 0.59 ± 0.07 |

| Ethylamine (CH₃CH₂NH₂) | αC-H | 0.49 ± 0.06 |

| N-Methylethanolamine (MMEA) | N-H | 0.52 ± 0.06 |

Applications of Methylamine N,n D2 in Advanced Research Paradigms

Isotopic Labeling for Reaction Mechanism Elucidation

The primary application of Methylamine-N,N-d2 in the study of reaction mechanisms hinges on the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and similarly, the N-D bond is stronger than the N-H bond. Consequently, reactions that involve the cleavage of an N-H bond will proceed at a slower rate when the hydrogen is replaced with deuterium (B1214612). This measurable difference in reaction rates can provide invaluable insight into the transition state of a reaction.

Tracing Atomic and Molecular Rearrangements

In complex chemical reactions, molecules can undergo rearrangements where atoms or functional groups migrate. This compound can serve as a tracer to follow the fate of the amine hydrogens during such processes. By using techniques like mass spectrometry or NMR spectroscopy, researchers can pinpoint the location of the deuterium atoms in the reaction products. This information can confirm or refute proposed reaction pathways.

For instance, in a hypothetical intramolecular rearrangement of a methylamine (B109427) derivative, the position of the deuterium atoms in the final product would reveal whether the N-H bonds were broken and reformed during the process, and if so, whether the rearrangement proceeded through a specific intermediate.

Table 1: Hypothetical Application of this compound in Tracing a Rearrangement Reaction

| Proposed Mechanism | Starting Material | Predicted Product Structure | Analytical Confirmation |

| Concerted researchgate.netnih.gov-Hydride Shift | R-CH(NH₂) -CH₃ | R-C(D) =NCH₃ | ¹H NMR, ²H NMR, Mass Spectrometry |

| Dissociation-Recombination | R-CH(NH₂) -CH₃ | Mixture of R-C(D)=NCH₃ and R-CH=NCH₂D | Mass Spectrometry, Isotope Ratio Mass Spectrometry |

This table is illustrative and based on established principles of isotopic labeling.

Investigating Bond Fission Selectivity

Chemical reactions often present multiple potential pathways for bond cleavage. This compound can be used to investigate the selectivity of bond fission at the N-H/N-D bond versus other bonds in the molecule, such as the C-N or C-H bonds. The primary deuterium kinetic isotope effect would lead to a preference for the cleavage of N-H bonds over N-D bonds in a competitive reaction scenario.

Tracer Studies in Biochemical and Environmental Pathways

In more complex biological and environmental systems, this compound can act as a stable isotope tracer. Its journey through metabolic or degradation pathways can be monitored without the concerns associated with radioactive isotopes.

Investigation of Primary Metabolic Pathways of Amines

Methylamine is a key intermediate in the metabolism of many organisms. nih.govmdpi.comresearchgate.net While ¹⁵N and ¹³C labeled methylamine are more commonly used to trace the fate of nitrogen and carbon, this compound offers a unique way to probe the role of the amine hydrogens in enzymatic reactions. Many enzymatic reactions involve the abstraction of a proton from the amine group. The use of this compound would exhibit a significant kinetic isotope effect in such reactions, allowing researchers to identify which enzymes interact directly with the N-H bonds.

For example, in the study of monoamine oxidases, a class of enzymes that catalyze the oxidation of monoamines, the rate of oxidation of this compound would be slower than that of methylamine if the initial step involves the cleavage of the N-H bond. This would provide strong evidence for the catalytic mechanism of the enzyme.

Table 2: Expected Kinetic Isotope Effects of this compound in Enzymatic Reactions

| Enzyme Class | Reaction Type | Rate-Determining Step Involving N-H Cleavage? | Expected kH/kD |

| Monoamine Oxidases | Oxidation of the amine | Yes | > 1 (Significant KIE) |

| N-Methyltransferases | Transfer of the methyl group | No | ≈ 1 (No significant KIE) |

| Amine Dehydrogenases | Dehydrogenation | Yes | > 1 (Significant KIE) |

This table is based on established principles of kinetic isotope effects in enzymology.

Stable Isotope Probing (SIP) in Microbial Nitrogen Assimilation

Stable Isotope Probing (SIP) is a powerful technique used to identify which microorganisms in a complex community are actively consuming a particular substrate. researchgate.netsimsonpharma.com While ¹⁵N-labeled compounds are the standard for tracing nitrogen assimilation, this compound could theoretically be used in conjunction with techniques like Raman microspectroscopy or NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry). plos.orgnih.gov

In a hypothetical SIP experiment, a microbial community would be incubated with this compound. Microorganisms that assimilate the methylamine would incorporate the deuterium into their biomass. By analyzing the isotopic composition of individual cells, it would be possible to identify the active methylamine-utilizing species. While this application is novel and not yet established, it represents a potential avenue for future research.

Atmospheric Degradation Pathway Analysis of Amines

Amines are important compounds in the atmosphere, influencing air quality and climate. nih.govscispace.com The atmospheric degradation of methylamine is primarily initiated by reaction with hydroxyl (OH) radicals. This reaction can proceed via hydrogen abstraction from either the methyl group or the amine group.

By using this compound in laboratory-based atmospheric simulation chambers, scientists could precisely determine the branching ratio of this reaction. A slower rate of reaction at the amine group due to the kinetic isotope effect would lead to a different distribution of reaction products compared to the reaction with standard methylamine. This would allow for a more accurate modeling of the atmospheric fate of methylamine and its contribution to the formation of secondary aerosols and other atmospheric pollutants.

Table 3: Potential Products from the OH-Initiated Oxidation of Methylamine and the Effect of N,N-d2 Labeling

| Reaction Pathway | Initial Product from CH₃NH₂ | Expected Change with CH₃ND₂ |

| H-abstraction from -NH₂ | CH₃NH• radical | Decreased formation rate |

| H-abstraction from -CH₃ | •CH₂NH₂ radical | No significant change in formation rate |

This table illustrates the expected outcomes based on the principles of kinetic isotope effects in atmospheric chemistry.

Application in Analytical Chemistry Method Development

Stable isotope-labeled compounds are invaluable tools in modern analytical chemistry, particularly in mass spectrometry-based methods. This compound, with its two deuterium atoms replacing hydrogen atoms on the nitrogen, possesses chemical properties nearly identical to its non-deuterated counterpart, methylamine, but with a distinct mass. This mass difference is the key to its utility in quantitative analysis. While specific, widespread applications of this compound in the literature are not extensively documented, its potential in isotope-coded derivatization and as an internal standard is significant based on established analytical principles.

Isotope-coded derivatization (ICD) is a powerful strategy in quantitative mass spectrometry for the precise relative quantification of molecules in complex mixtures, such as biological samples. nih.gov This technique involves labeling analytes with a reagent that exists in two or more isotopic forms—a "light" version (containing the most abundant isotopes) and a "heavy" version (containing one or more heavy isotopes). nih.gov When a sample is derivatized with the light version and a reference standard is derivatized with the heavy version (or vice versa), the resulting products are chemically identical but have a known mass difference. nih.gov Upon analysis by mass spectrometry, they appear as a pair of peaks, and the ratio of their intensities provides an accurate measure of the relative abundance of the analyte. nih.gov

This compound can, in principle, be used to create isotope-coded derivatization reagents. For example, a reagent designed to react with a specific functional group (e.g., carboxylic acids) could be synthesized in both its light form, using standard methylamine, and its heavy form, using this compound. This would introduce a 2 Dalton mass difference in the derivatized products. The primary amino group of methylamine allows it to react with various functional groups, such as carboxylic acids (to form amides) and aldehydes or ketones (to form imines), making it a versatile chemical handle.

The development of such reagents would offer several advantages in mass spectrometry:

Improved Quantification Accuracy: By comparing the analyte to its co-eluting, isotopically labeled counterpart, matrix effects and variations in ionization efficiency can be effectively normalized. texilajournal.com

Enhanced Sensitivity: Derivatization can improve the chromatographic properties and ionization efficiency of the analyte, leading to better detection. nih.gov

Multiplexing Capabilities: Different isotopologues of a derivatization reagent can be used to label multiple samples for comparative analysis in a single run.

While the concept is sound, the practical application of derivatization reagents synthesized from this compound is not yet a common practice reported in the scientific literature. The development of such reagents would require synthetic routes to incorporate the methylamino-d2 group into a larger molecule that also contains a reactive moiety for attaching to the target analyte.

The most common application for stable isotope-labeled compounds like this compound is as internal standards in quantitative analysis by mass spectrometry. texilajournal.comscioninstruments.com An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization behavior, thus compensating for variations in sample preparation, injection volume, and instrument response. researchgate.net Deuterated analogues of the analyte are considered the gold standard for internal standards because their physicochemical properties are very similar to the unlabeled compound. lcms.cz

This compound is an excellent candidate for use as an internal standard for the quantification of methylamine. Methylamine is a naturally occurring compound found in various biological and environmental samples, and its accurate quantification is often necessary. By adding a known amount of this compound to a sample before processing, any loss of methylamine during extraction, derivatization, or analysis will be mirrored by a proportional loss of the internal standard. The ratio of the mass spectrometric signal of the endogenous methylamine to that of the added this compound allows for precise and accurate quantification.

The key advantages of using this compound as an internal standard include:

Correction for Matrix Effects: In complex matrices like blood, urine, or environmental extracts, other co-eluting compounds can suppress or enhance the ionization of the analyte. Since the deuterated internal standard is similarly affected, the ratio of analyte to internal standard remains constant, leading to more reliable results. myadlm.org

Compensation for Sample Loss: Any physical loss of the analyte during sample preparation steps will be accounted for by a corresponding loss of the internal standard. texilajournal.com

Improved Precision and Accuracy: The use of a co-eluting, isotopically labeled internal standard significantly improves the reproducibility and accuracy of quantitative methods. scispace.com

While the use of deuterated analogues as internal standards is a widespread and well-established technique, specific published methods detailing the use of this compound for the quantification of methylamine are not abundant. However, its utility for this purpose is clear from the fundamental principles of isotope dilution mass spectrometry.

Astrochemistry and Interstellar Medium Studies

The study of molecules in space, or astrochemistry, provides insights into the physical and chemical conditions of the interstellar medium (ISM) and the formation of stars and planets. Deuterated molecules, in particular, are powerful probes of the early, cold, and dense stages of star formation.

The elemental abundance of deuterium in the local interstellar medium is low, approximately 1.5 x 10^-5 relative to hydrogen. However, in the cold (10-20 K) and dense environments of molecular clouds, chemical reactions lead to a significant enhancement of the deuterium fraction in many molecules. This process, known as deuterium fractionation, can result in D/H ratios in molecules that are several orders of magnitude higher than the elemental D/H ratio. memsait.it

Methylamine (CH3NH2) has been detected in several astrophysical environments, including the star-forming regions Sagittarius B2 and Orion. It is considered a key prebiotic molecule, as it can be a precursor to the simplest amino acid, glycine (B1666218). Given the observed high abundances of other deuterated molecules in cold interstellar regions, it is expected that deuterated isotopologues of methylamine, including monodeuterated (CH2DNH2 and CH3NHD) and dideuterated forms like this compound (CH3ND2), also exist.

While there have been no definitive detections of this compound in the interstellar medium to date, the search for such species is an active area of research. The detection and determination of the abundance ratios of different deuterated methylamines would provide crucial information about their formation pathways. For instance, formation on the surfaces of icy dust grains is thought to be a major route for the synthesis of complex organic molecules. The relative abundances of singly, doubly, and triply deuterated methylamines could help to constrain the physical conditions and the specific surface reactions that lead to their formation. The study of deuterated ammonia (B1221849) and its isotopologues has shown that such ratios can be used to test and refine gas-grain chemistry models. unibo.it

The search for this compound and other deuterated methylamines in star-forming regions and comets is a compelling goal for current and future astronomical observatories, such as the Atacama Large Millimeter/submillimeter Array (ALMA) and the James Webb Space Telescope (JWST). These powerful facilities have the sensitivity and spectral resolution required to detect the faint rotational and vibrational signatures of these molecules.

The detection of molecules in the interstellar medium is achieved through the observation of their unique spectroscopic signatures, which arise from transitions between their quantized rotational and vibrational energy levels. For the unambiguous identification of this compound in an astronomical source, precise laboratory measurements or accurate theoretical calculations of its rotational and vibrational spectra are essential.

Rotational Spectroscopy: In the cold, quiescent gas of interstellar clouds, molecules are primarily in their ground vibrational state, and their presence is revealed through rotational transitions, which are typically observed at microwave and millimeter wavelengths. The rotational spectrum of this compound is complex due to the internal rotation of the methyl group (CH3) relative to the amino group (ND2) and the nuclear quadrupole coupling of the nitrogen atom.

Detailed laboratory studies have characterized the rotational and rovibrational spectra of CH3ND2. The band center for the fundamental internal rotation band of CH3ND2 has been identified at 224.5 cm⁻¹. texilajournal.com Rovibrational structures have been investigated using resonant-enhanced two-photon ionization (R2PI) spectroscopy, providing accurate values for vibrational frequencies and rotational constants. nih.gov

Rotational and Torsional Parameters for CH3ND2

| Parameter | Value | Reference |

|---|---|---|

| Spectral Origin (cm⁻¹) | 42038 | nih.gov |

| Internal Rotation Band Center (cm⁻¹) | 224.5 | texilajournal.com |

| Torsional Barrier at Zero-Point Level (cm⁻¹) | 5.0 ± 0.5 | nih.gov |

| Torsional Barrier at v(ND2-wag)=1 (cm⁻¹) | 19.0 ± 0.5 | nih.gov |

Vibrational Spectroscopy: In warmer regions of the interstellar medium, such as hot cores and the inner regions of protoplanetary disks, molecules can be vibrationally excited. Observations of vibrational transitions, typically in the infrared, can provide information about the temperature and density of these regions. The James Webb Space Telescope (JWST) is particularly well-suited for observing the infrared spectra of interstellar molecules.

The fundamental vibrational frequencies of this compound have been determined through both experimental spectroscopy and theoretical calculations. Ab initio and density functional theory (DFT) calculations have provided a comprehensive set of harmonic and anharmonic vibrational frequencies for CH3ND2 and its other isotopologues. lcms.cz These calculations are crucial for assigning observed spectral features and for predicting the positions of unobserved bands.

Selected Fundamental Vibrational Frequencies for CH3ND2 (Ã state)

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| Amino Wagging | 487 | nih.gov |

| CH3 Rocking | 1012 | nih.gov |

The availability of this detailed spectroscopic data is a prerequisite for the successful search and identification of this compound in astrophysical environments. Future observations targeting the predicted rotational and vibrational transitions of this molecule will be crucial for understanding the extent of deuterium fractionation in methylamine and for refining our models of interstellar chemistry.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

Research centered on Methylamine-N,N-d2 and related deuterated methylamines has yielded significant insights and spurred methodological innovation across several scientific domains. A primary finding is the profound impact of deuteration on the metabolic fate and pharmacokinetic properties of molecules. Incorporating deuterium (B1214612) can enhance the stability of pharmaceuticals, leading to reduced metabolism and potentially improved bioavailability. lookchem.com This principle has been a driving force in the development of deuterated drugs, where compounds like this compound serve as critical building blocks for synthesis. lookchem.com

Methodologically, the synthesis of deuterated methylamines has seen considerable progress. Researchers have moved beyond traditional methods, which often suffered from low yields and difficult purifications, to more efficient strategies. guidechem.com Noteworthy advancements include the use of Boc-protected benzylamine (B48309) as a starting material to achieve higher yields and simpler purification processes. lookchem.comguidechem.com Furthermore, innovative techniques such as photocatalysis for preparing deuterated methylamine (B109427) salts and photocatalytic methods using a methylamine-water system for controllable degrees of deuterium incorporation represent significant steps forward. lookchem.comresearchgate.net In the realm of spectroscopy, studies of this compound (CH₃ND₂) and its isotopologues have provided high-resolution data on their infrared absorption spectra, allowing for refined calculations of their internal rotation and molecular structures. aip.orgcymitquimica.com These fundamental data are crucial for using the molecule as a tracer in complex systems, from organic synthesis to environmental science, where it helps elucidate reaction mechanisms and kinetics. clearsynthdeutero.com

Unresolved Questions and Emerging Research Frontiers

Despite the progress, several questions remain unanswered. The complete atmospheric lifecycle of methylamines, including their degradation pathways and the ultimate fate of their byproducts like imines and amides, is not fully understood. nilu.com This represents a significant gap in knowledge for atmospheric chemistry. Similarly, while its potential as a precursor to the amino acid glycine (B1666218) makes it a molecule of interest in astrochemistry, the comprehensive network of its interstellar formation and reaction pathways requires further exploration. frontiersin.orgarxiv.org

These unresolved questions point toward exciting new research frontiers.

Sustainable Chemistry: The electrosynthesis of methylamine directly from carbon dioxide and nitrate (B79036) is a pioneering approach for creating valuable chemicals from waste products, representing a major frontier in green chemistry. dicp.ac.cn Likewise, the development of atom-economical catalytic N-methylation reactions using methanol (B129727) as a carbon source continues to be a significant area of research. acs.org

Astrochemistry: Recent detections of methylamine in interstellar hot cores suggest it may be more common than previously believed. arxiv.org This opens up a frontier for using high-sensitivity radio astronomy to search for methylamine and other prebiotic molecules in a wider range of extraterrestrial environments, providing clues to the origins of life. frontiersin.orgarxiv.org

Advanced Materials: The use of deuterated compounds to create advanced materials is an emerging field. The unique vibrational and stability properties imparted by deuterium could be harnessed to design polymers or other materials with novel characteristics.

Precision Pharmacology: The expanding field of "deuterated drugs" is a major research frontier. lookchem.comnih.gov The ability to control the degree of deuteration in a molecule offers a sophisticated tool to fine-tune its metabolic profile, potentially leading to drugs with enhanced efficacy and better safety profiles. researchgate.net

Potential for Novel Applications and Interdisciplinary Studies

The unique properties of this compound position it as a valuable tool for future innovations and collaborative research.

Novel Applications:

Next-Generation Pharmaceuticals: The most significant application lies in the continued development of deuterated drugs. By strategically using building blocks like this compound, medicinal chemists can design novel therapeutic agents with optimized metabolic stability and pharmacokinetic profiles. lookchem.comresearchgate.netnih.gov

Environmental Tracing: As a stable isotope tracer, this compound can be used in sophisticated environmental studies to track the movement and transformation of nitrogen-containing compounds, offering insights into pollutant degradation and biogeochemical cycles. clearsynthdeutero.comacs.org

Catalysis Research: Mechanistic studies using deuterated substrates are invaluable for designing more efficient and selective catalysts. Understanding the kinetic isotope effect in reactions involving methylamine can guide the development of improved industrial processes for N-methylation. acs.orgnih.gov

Interdisciplinary Studies:

Astrobiology and Astrochemistry: The study of methylamine in space is inherently interdisciplinary, blending observational data from radio telescopes with high-level quantum chemical calculations to model how these and other prebiotic molecules form and evolve in interstellar clouds. frontiersin.orgarxiv.org

Biogeochemistry and Microbiology: Combining analytical chemistry with microbiology can elucidate the role of methylamines in the metabolism of microorganisms in diverse environments, from marine sediments to wastewater treatment systems. liverpool.ac.ukfrontiersin.org